molecular formula C14H12N4O2S2 B6116369 4-(4-methoxyphenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6116369
M. Wt: 332.4 g/mol
InChI Key: LEFXWPQOMPWNDD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety. The carboxamide nitrogen is further linked to a (2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene group, introducing rigidity and π-conjugation. While direct biological data for this compound is sparse in the provided evidence, structurally related thiadiazoles and thiazoles are noted for anticancer activity, particularly through VEGFR-2 or DHFR inhibition .

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c1-8-7-21-14(15-8)16-13(19)12-11(17-18-22-12)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFXWPQOMPWNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and thiadiazole rings. These rings are then coupled with the methoxyphenyl group under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-methoxyphenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Structural Features
Compound Name Core Structure Key Substituents Bioactivity Relevance Reference
Target Compound 1,2,3-Thiadiazole 4-(4-Methoxyphenyl), 5-carboxamide linked to (Z)-4-methylthiazol-2(3H)-ylidene Potential VEGFR-2/DHFR inhibition
N-(4-((E)-1-(((Z)-5-Acetyl-3-(4-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-chlorobenzamide (Compound 1, ) 1,3,4-Thiadiazole 4-Methoxyphenyl, acetyl, chlorophenyl Apoptotic activity via VEGFR-2 targeting
N-[(2Z)-3-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2(3H)-ylidene]pyrrolidine-1-carboxamide () Thiazole 4-Methoxyphenyl, pyrrolidine carboxamide Unspecified (structural analog)
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide () Oxazole-Thiazole hybrid 4-Methoxyphenyl, oxazole, phenyl-oxadiazole Not reported

Key Observations :

  • The target compound’s 1,2,3-thiadiazole core is less common than 1,3,4-thiadiazoles (e.g., ), which may alter electronic properties and metabolic stability.
  • Methoxyphenyl substitution is recurrent in bioactive analogs, suggesting its role in hydrophobic interactions or π-stacking .

Key Observations :

  • The target compound’s synthesis likely mirrors methods in and , utilizing hydrazonoyl chlorides and cyclization.
  • Higher yields (72–85%) are typical for thiadiazole derivatives, suggesting scalable routes for the target compound .
Physicochemical Properties
Property Target Compound (Inferred) 1,3,4-Thiadiazole Analogs () Thiazole Analogs ()
Melting Point ~250–270°C (estimated) 235–277°C Not reported
Solubility Low (hydrophobic substituents) Low (chlorophenyl/methoxyphenyl groups) Moderate (pyrrolidine enhances polarity)
Spectral Data IR: ~1700 cm⁻¹ (C=O), 3350 cm⁻¹ (NH) IR: 1700–1650 cm⁻¹ (C=O), 3350 cm⁻¹ (NH) Not reported

Key Observations :

  • The methoxyphenyl group reduces solubility compared to polar substituents (e.g., ’s pyrrolidine).
  • Spectral similarities (C=O, NH stretches) confirm structural consistency across analogs .

Key Observations :

  • The target compound’s structural similarity to VEGFR-2 inhibitors () suggests comparable mechanisms.
  • Missing IC50 data for the target highlights a research gap.

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